Clofenetamine, (R)- Clofenetamine, (R)-
Brand Name: Vulcanchem
CAS No.: 212579-81-2
VCID: VC17029278
InChI: InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3/t20-/m1/s1
SMILES:
Molecular Formula: C20H26ClNO
Molecular Weight: 331.9 g/mol

Clofenetamine, (R)-

CAS No.: 212579-81-2

Cat. No.: VC17029278

Molecular Formula: C20H26ClNO

Molecular Weight: 331.9 g/mol

* For research use only. Not for human or veterinary use.

Clofenetamine, (R)- - 212579-81-2

Specification

CAS No. 212579-81-2
Molecular Formula C20H26ClNO
Molecular Weight 331.9 g/mol
IUPAC Name 2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine
Standard InChI InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3/t20-/m1/s1
Standard InChI Key IKFQEQVEOQNTRJ-HXUWFJFHSA-N
Isomeric SMILES CCN(CC)CCO[C@](C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
Canonical SMILES CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Stereochemical Features

Clofenetamine, (R)-, is a secondary amine with a molecular formula of C20H26ClNO\text{C}_{20}\text{H}_{26}\text{ClNO} and a molecular weight of 331.88 g/mol . Its hydrochloride salt form (C20H27Cl2NO\text{C}_{20}\text{H}_{27}\text{Cl}_2\text{NO}) increases stability and bioavailability, a common formulation strategy for basic amines . The compound’s defining feature is its stereocenter at the ethoxy-bearing carbon, which confers enantiomeric specificity.

Table 1: Key Structural Properties of Clofenetamine, (R)-

PropertyValue/DescriptorSource
Molecular FormulaC20H26ClNO\text{C}_{20}\text{H}_{26}\text{ClNO}
Molecular Weight331.88 g/mol
Stereochemistry(R)-configuration at C1
SMILES NotationCCN(CC)CCOC@(C1=CC=CC=C1)C2=CC=C(Cl)C=C2
InChI KeyYYLMTOXXJALHSQ-VEIFNGETSA-N
Optical Activity(+) or (-) depending on enantiomer

The (R)-enantiomer’s spatial arrangement influences its binding affinity to histamine receptors, though detailed comparative studies with the (S)-form are scarce in publicly available literature .

Synthesis and Formulation Strategies

Clofenetamine’s synthesis involves a multi-step process starting with the condensation of 4-chlorobenzophenone with diethylaminoethanol, followed by resolution of the racemic mixture to isolate the (R)-enantiomer. Patent GB667113A (assigned to Searle & Co.) details early synthetic routes, emphasizing the use of chiral resolving agents or asymmetric catalysis . Modern approaches may employ enzymatic resolution or chromatography, though specific methodologies remain proprietary.

Lyophilization (freeze-drying) has been proposed as a stabilization method for clofenetamine salts, leveraging techniques described in patent US20070116729A1 . For instance, dissolving the compound in tetrahydrofuran (THF) or dioxane, followed by anti-solvent precipitation and controlled freezing, can yield amorphous or crystalline forms with tailored dissolution profiles . Adjusting the solvent-to-anti-solvent ratio (e.g., 1:1 THF:water) and freezing rate modulates crystallinity, impacting shelf stability .

Pharmacological Profile and Mechanisms

As a first-generation antihistamine, clofenetamine antagonizes H1 receptors, reducing allergic responses. Its efficacy stems from competitive inhibition of histamine binding, though its stereochemistry may enhance receptor selectivity. The (R)-enantiomer’s bulky substituents—a 4-chlorophenyl group and diethylaminoethoxy chain—likely contribute to hydrophobic interactions within the receptor’s pocket .

Table 2: Comparative Pharmacokinetic Data (Theoretical)

Parameter(R)-ClofenetamineRacemic Mixture
Plasma Half-Life~6–8 hours~5–7 hours
Protein Binding85–90%80–85%
Metabolic PathwayHepatic CYP3A4CYP3A4/2D6

Data extrapolated from structural analogs suggest the (R)-enantiomer may exhibit prolonged activity due to slower hepatic clearance, though in vivo studies are needed to confirm this .

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